2-Allyl-3-methyl-d3-pyrazine
Description
2-Allyl-3-methyl-d3-pyrazine is a deuterated isotopologue of 2-allyl-3-methylpyrazine, where three hydrogen atoms in the methyl group (-CH₃) are replaced with deuterium (-CD₃). The non-deuterated parent compound, 2-allyl-3-methylpyrazine (CAS: 55138-62-0), has the molecular formula C₈H₁₀N₂ and a molecular weight of 134.18 g/mol . The deuterated version (C₈H₇D₃N₂) exhibits a molecular weight of ~137.21 g/mol, with isotopic substitution enhancing its utility in mass spectrometry and isotopic labeling studies . Structurally, the allyl (-CH₂CH=CH₂) and methyl (-CD₃) substituents at the 2- and 3-positions of the pyrazine ring confer distinct electronic and steric properties, influencing reactivity, volatility, and applications in flavor chemistry or metabolic tracing .
Properties
CAS No. |
1335436-12-8 |
|---|---|
Molecular Formula |
C8H7D3N2 |
Molecular Weight |
137.2 |
Purity |
95% min. |
Synonyms |
2-Allyl-3-methyl-d3-pyrazine |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Ethyl-3-methylpyrazine
- Structure : Substitutes the allyl group with an ethyl (-CH₂CH₃) at the 2-position.
- Molecular Formula : C₇H₁₀N₂; molecular weight 122.17 g/mol .
- Properties: Higher volatility than 2-allyl-3-methylpyrazine due to reduced steric bulk and absence of a double bond. Widely used as a food flavoring agent (FEMA 3155), imparting nutty or roasted notes .
- Applications : Contrasts with 2-allyl-3-methyl-d3-pyrazine, which is more suited for tracer studies in biosynthetic pathways (e.g., plant volatiles) due to isotopic labeling .
2-Chloro-3-(methyl-d3)-pyrazine
- Structure : Features a chlorine substituent at the 2-position and a deuterated methyl (-CD₃) at the 3-position.
- Molecular Formula : C₅H₂ClD₃N₂; molecular weight 131.58 g/mol .
- Properties :
- Synthesis: Prepared using deuterated reagents (e.g., CD₃I) under palladium catalysis, analogous to methods for non-deuterated pyrazines .
2-Acetyl-3-methylpyrazine
- Structure : Contains an acetyl (-COCH₃) group at the 2-position.
- Molecular Formula : C₇H₈N₂O; molecular weight 136.15 g/mol .
- Properties: The ketone group increases polarity, reducing volatility compared to this compound. Used in aroma industries for caramel or popcorn-like flavors, contrasting with the green, pungent notes of allyl derivatives .
- Reactivity : The acetyl group participates in condensation reactions, unlike the allyl group, which undergoes addition or cyclization .
Key Research Findings and Data
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Applications |
|---|---|---|---|---|
| This compound | 137.21 | ~200 (estimated) | 1.8 | Isotopic tracing, MS |
| 2-Ethyl-3-methylpyrazine | 122.17 | 175–180 | 1.5 | Food flavoring (FEMA 3155) |
| 2-Chloro-3-(methyl-d3)-pyrazine | 131.58 | 190–195 | 2.1 | Synthetic intermediates |
| 2-Acetyl-3-methylpyrazine | 136.15 | 210–215 | 0.9 | Aroma industries |
Analytical Differentiation
- GC-MS: Deuterated compounds show shifted retention times and higher m/z peaks (e.g., M⁺ for this compound at m/z 137 vs. 134 for non-deuterated) .
- NMR : Deuterium substitution eliminates -CH₃ proton signals, simplifying spectral interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
